molecular formula C9H6N2 B13798211 Azeto[1,2-A]benzimidazole CAS No. 49689-23-8

Azeto[1,2-A]benzimidazole

Cat. No.: B13798211
CAS No.: 49689-23-8
M. Wt: 142.16 g/mol
InChI Key: NKMZJBLSSZSBPV-UHFFFAOYSA-N
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Description

Azeto[1,2-A]benzimidazole is a heterocyclic compound that features a fused ring system combining azetidine and benzimidazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azeto[1,2-A]benzimidazole typically involves a one-pot protocol. A common method includes the condensation of o-phenylenediamine with 2-chloroquinoline-3-carbaldehyde derivatives, followed by intramolecular palladium-catalyzed C–N coupling . This method has been optimized by screening various ligands, palladium sources, bases, and solvents to achieve high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach is scalable and can be adapted for industrial applications. The use of palladium-catalyzed cross-coupling reactions is a common industrial practice due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Azeto[1,2-A]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

Azeto[1,2-A]benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.

Comparison with Similar Compounds

Uniqueness: Azeto[1,2-A]benzimidazole is unique due to its fused ring system, which combines the structural features of both azetidine and benzimidazole.

Properties

CAS No.

49689-23-8

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

azeto[1,2-a]benzimidazole

InChI

InChI=1S/C9H6N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-6H

InChI Key

NKMZJBLSSZSBPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C3

Origin of Product

United States

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